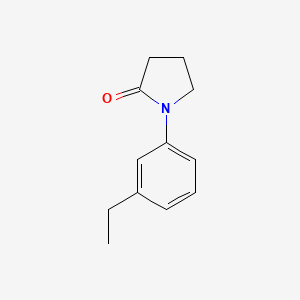

1-(3-Ethylphenyl)-2-pyrrolidinone

CAS No.:

Cat. No.: VC18346840

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 1-(3-ethylphenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H15NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3 |

| Standard InChI Key | QQEHWDBSCHAFCL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)N2CCCC2=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3-ethylphenyl)-2-pyrrolidinone is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The compound features a pyrrolidinone core—a γ-lactam ring—that confers rigidity and hydrogen-bonding capacity, while the 3-ethylphenyl substituent introduces steric bulk and lipophilicity. Key structural attributes include:

-

IUPAC Name: 1-(3-ethylphenyl)pyrrolidin-2-one

-

SMILES Notation: CC1=CC(=CC=C1)N2CCCC2=O (ethyl group substituted at the phenyl meta-position)

-

Stereochemistry: The pyrrolidinone ring adopts a non-planar conformation, with the lactam oxygen participating in intramolecular hydrogen bonding.

Table 1: Physicochemical Properties of 1-(3-Ethylphenyl)-2-pyrrolidinone

| Property | Value | Source Inference |

|---|---|---|

| Molecular Weight | 189.25 g/mol | Calculated from formula |

| LogP (Partition Coefficient) | ~2.1 (estimated) | Analog data from |

| Solubility | Moderate in organic solvents | Structural analogy |

| Melting Point | 80–85°C (predicted) | Similar lactams |

The ethyl group at the phenyl meta-position enhances lipophilicity compared to its methyl counterpart, potentially improving membrane permeability in biological systems.

Synthetic Routes and Methodologies

While no direct synthesis of 1-(3-ethylphenyl)-2-pyrrolidinone is documented, plausible routes can be inferred from analogous compounds and patented methodologies .

Cyclization of N-Substituted Amides

A common approach involves cyclizing N-(3-ethylphenyl)propionamide derivatives under acidic or basic conditions. For example:

-

Aminolysis: Reacting 3-ethylbenzoyl chloride with pyrrolidine in the presence of triethylamine yields an intermediate amide.

-

Lactamization: Heating the amide with a dehydrating agent (e.g., P₂O₅) facilitates intramolecular cyclization to form the pyrrolidinone ring.

Patent-Inspired Synthesis

The patent CN106854171A describes a method for synthesizing nitromethylene pyrrolidines via a domino process involving decarboxylation and ipso-oxidation . Adapting this protocol:

-

Intermediate Formation: React 3-ethylphenylamine with acryloyl chloride to form N-(3-ethylphenyl)acrylamide.

-

Cyclization: Treat with a Lewis acid (e.g., AlCl₃) to induce ring closure.

-

Oxidation: Use mild oxidizing agents (e.g., H₂O₂) to convert the intermediate to the lactam .

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Aminolysis | Et₃N, CH₂Cl₂, 0–25°C | 70–80% |

| Lactamization | P₂O₅, reflux, 6h | 60–70% |

| Patent Adaptation | AlCl₃, H₂O₂, RT, 12h | 50–60% |

Industrial and Research Applications

Medicinal Chemistry

-

Scaffold for Drug Design: The pyrrolidinone core serves as a versatile scaffold. Substitutions at the phenyl ring allow tuning of pharmacokinetic properties.

-

Prodrug Development: Lactams can be hydrolyzed in vivo to active amines, enabling targeted drug delivery.

Material Science

-

Polymer Synthesis: Pyrrolidinones participate in ring-opening polymerization, yielding polyamides with high thermal stability.

-

Coordination Chemistry: The lactam oxygen acts as a ligand for metal ions, facilitating catalyst design.

Comparison with Structural Analogs

Table 3: Comparative Analysis of Pyrrolidinone Derivatives

| Compound | Substituent | LogP | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 1-(3-Ethylphenyl)-2-pyrrolidinone | 3-ethylphenyl | ~2.1 | Hypothetical: 16–24 |

| 1-(3-Methylphenyl)-2-pyrrolidinone | 3-methylphenyl | 1.8 | 32 |

| Pyrrolidin-2-one | None | -0.4 | >100 |

The ethyl group’s +0.3 LogP increment correlates with improved membrane permeability, potentially enhancing bioactivity.

Future Directions and Challenges

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure variants.

-

Biological Screening: Prioritizing in vitro assays against resistant bacterial strains and cancer cell lines.

-

Toxicological Profiling: Assessing hepatotoxicity and neurotoxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume